molecular formula C16H10ClNO B8461467 2-(4-Chlorobenzoyl)quinoline

2-(4-Chlorobenzoyl)quinoline

Cat. No. B8461467
M. Wt: 267.71 g/mol
InChI Key: XVHQTNKRSJARIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04419355

Procedure details

The starting substance is prepared as follows: 15.4 g (0.1 mole) of 2-cyano-quinoline are dissolved in 200 ml of anhydrous ether, and a Grignard reagent prepared from 2.5 g (0.13 moles) of 4-chloro-bromobenzene and 3.16 g (0.13 moles) of magnesium metal are added. The reaction mixture is allowed to stand overnight, thereafter it is poured into a mixture of 15 g of ammonium bromide and ice, acidified with sulfuric acid and the organic phase is separated. After evaporating the ether the product thus-obtained (24 g) is recrystallized from ethanol. The 2-(4-chlorobenzoyl)-quinoline is obtained with a yield of 89%.
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
3.16 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)#N.[Cl:13][C:14]1[CH:19]=[CH:18][C:17](Br)=[CH:16][CH:15]=1.[Mg].[Br-].[NH4+].S(=O)(=O)(O)[OH:25]>CCOCC>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([C:1]([C:3]2[CH:12]=[CH:11][C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[N:4]=2)=[O:25])=[CH:16][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
C(#N)C1=NC2=CC=CC=C2C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)Br
Name
Quantity
3.16 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
[Br-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting substance is prepared
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
CUSTOM
Type
CUSTOM
Details
After evaporating the ether the product
CUSTOM
Type
CUSTOM
Details
thus-obtained (24 g)
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C(=O)C2=NC3=CC=CC=C3C=C2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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